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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and
detailed protocols for conducting clinical trials with Combivent Respimat (ipratropium bromide
and albuterol sulfate) Inhalation Spray. This document is intended for researchers, scientists,
and drug development professionals involved in the clinical evaluation of respiratory
therapeutics.

Introduction

Combivent Respimat is a combination of an anticholinergic bronchodilator (ipratropium
bromide) and a short-acting beta-2 adrenergic agonist (albuterol sulfate) delivered via a soft
mist inhaler.[1][2] It is indicated for the treatment of bronchospasm associated with Chronic
Obstructive Pulmonary Disease (COPD) in patients who require more than one bronchodilator.
[3][4] The dual mechanism of action, targeting both muscarinic and beta-2 adrenergic
receptors, is designed to provide a greater bronchodilator effect than either agent alone.[2][5]
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These notes will detail the design of a pivotal Phase Il clinical trial, provide step-by-step
experimental protocols, and present key data in a structured format.

Mechanism of Action Signaling Pathways

To understand the pharmacological basis of Combivent Respimat's efficacy, it is crucial to
visualize the signaling pathways of its active components.

Ipratropium Bromide: Anticholinergic Pathway

Ipratropium bromide is a nonselective muscarinic acetylcholine receptor antagonist.[6][7] In the
airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking
muscarinic receptors (primarily M3) on airway smooth muscle, ipratropium bromide inhibits the
effects of acetylcholine, leading to bronchodilation.[8][9]
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Caption: Ipratropium Bromide Signaling Pathway.

Albuterol: Beta-2 Adrenergic Pathway

Albuterol is a selective beta-2 adrenergic receptor agonist.[10][11] These receptors are
abundant on the surface of airway smooth muscle cells. Activation of beta-2 receptors by
albuterol initiates a signaling cascade that results in smooth muscle relaxation and subsequent
bronchodilation.[12][13]
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Caption: Albuterol Signaling Pathway.

Experimental Design: Pivotal Phase Il Clinical Trial
(Based on Trial 1012.56)

The following outlines the design of a pivotal Phase Il clinical trial to evaluate the efficacy and
safety of Combivent Respimat, based on the publicly available information for trial 1012.56.
[14][15][16]

Study Objectives

o Primary Objective: To compare the long-term (12-week) bronchodilator efficacy and safety of
Combivent Respimat to ipratropium bromide Respimat and to a standard CFC-propelled
Combivent MDI in patients with COPD.[14]

o Secondary Objectives: To assess other lung function parameters, patient-reported outcomes,
and the overall safety profile.

Study Design

A 12-week, randomized, multinational, parallel-group, double-blind, double-dummy, active-
controlled design.[14]
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Caption: Clinical Trial Workflow.

Patient Population

Inclusion Criteria:

Male or female patients aged 40 years or older.[1]

A clinical diagnosis of COPD.[14]

Post-bronchodilator Forced Expiratory Volume in one second (FEV1) of less than or equal to
65% of predicted normal value.[14]

FEV1/Forced Vital Capacity (FVC) ratio of less than or equal to 0.7.[14]

A smoking history of greater than 10 pack-years.[14]
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« Ability to perform technically acceptable pulmonary function tests.[17]

Exclusion Criteria:

o Arecent COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics.
e A history of asthma.

« Clinically significant cardiovascular, renal, or hepatic disease.[1]

» Known hypersensitivity to anticholinergic drugs, beta-adrenergic agents, or any components
of the inhaler formulations.[17]

e Use of other investigational drugs within 30 days of screening.

Treatment Arms

Patients are randomized in a 1:1:1 ratio to one of three treatment arms:[14]

o Combivent Respimat (20 mcg ipratropium bromide / 100 mcg albuterol) plus a placebo
CFC-MDIL.

e |pratropium Bromide Respimat (20 mcg) plus a placebo CFC-MDI.

o Combivent CFC-MDI (36 mcg ipratropium bromide / 206 mcg albuterol) plus a placebo
Respimat inhaler.

All treatments are administered as one inhalation four times daily.[14]

Efficacy Endpoints

Primary Efficacy Endpoints:[15]

e Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 6 hours (FEV1
AUCO0-6h) on Day 85 to demonstrate non-inferiority of Combivent Respimat to Combivent
CFC-MDI.

o Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 4 hours (FEV1
AUCO0-4h) on Day 85 to demonstrate the superiority of Combivent Respimat to ipratropium

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://clinicaltrials.gov/study/NCT00818454
https://www.crwf.com/blog/copd-clinical-trial-eligibility-criteria/
https://clinicaltrials.gov/study/NCT00818454
https://www.clinicaltrialsregister.eu/ctr-search/rest/download/result/attachment/2006-002694-52/1/3076
https://www.benchchem.com/product/b1264432/docs?utm_src=pdf-body#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.clinicaltrialsregister.eu/ctr-search/rest/download/result/attachment/2006-002694-52/1/3076
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000StatR.pdf
https://www.benchchem.com/product/b1264432/docs?utm_src=pdf-body#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/product/b1264432/docs?utm_src=pdf-body#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Respimat.

o Change from pre-treatment baseline in FEV1 Area Under the Curve from 4 to 6 hours (FEV1
AUC4-6h) on Day 85 to demonstrate the non-inferiority of Combivent Respimat to
ipratropium Respimat.

Secondary Efficacy Endpoints:

Peak FEV1 response.

Time to onset of bronchodilation.

Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).

Use of rescue medication.

Safety Assessments

o Adverse event monitoring.

« Vital signs.

o Electrocardiograms (ECGS).

e Clinical laboratory tests.
Experimental Protocols

Patient Screening and Enroliment Protocol

» Informed Consent: Obtain written informed consent from all potential participants after a
thorough explanation of the study.[17]

o Medical History and Physical Examination: Conduct a comprehensive medical history review
and physical examination to assess eligibility.

o Spirometry: Perform baseline spirometry to confirm the diagnosis of COPD and assess the
severity of airflow limitation according to the inclusion criteria.
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o Washout Period: Instruct patients to discontinue prohibited medications for a specified period
before randomization.

o Enrollment: Eligible patients who successfully complete the screening and washout periods
are enrolled in the study.

Randomization and Blinding Protocol

o Randomization: Use a validated central randomization system to assign enrolled patients to
one of the three treatment arms.

» Blinding: The study is double-blinded, meaning neither the patient nor the investigator knows
the assigned treatment. This is achieved through the use of identical-appearing active and
placebo Respimat and CFC-MDI inhalers (double-dummy design).

Drug Administration and Inhaler Technique Training
Protocol
 Inhaler Provision: Provide patients with the appropriate active and placebo inhalers

according to their randomization assignment.

« Inhaler Technique Training: Provide detailed, standardized training on the correct use of both
the Respimat and CFC-MDI inhalers at the randomization visit.[18][19]

» Technigue Assessment: Observe the patient's inhalation technique and provide corrective
feedback until proficiency is demonstrated.[20]

o Reinforcement: Re-assess and reinforce correct inhaler technique at each subsequent study
visit.[19]

Spirometry Protocol

e Equipment Calibration: Calibrate the spirometer daily using a 3-liter syringe according to the
manufacturer's instructions.[21]

o Patient Preparation: Instruct the patient to abstain from smoking and using their short-acting
bronchodilator for a specified period before the test.[22]

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4079287/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000SumR.pdf
https://www.derbyshiremedicinesmanagement.nhs.uk/assets/Clinical_Guidelines/Formulary_by_BNF_chapter_prescribing_guidelines/BNF_chapter_3/COPD_management.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000SumR.pdf
https://www.brit-thoracic.org.uk/media/70454/spirometry_e-guide_2013.pdf
https://www.ncbi.nlm.nih.gov/books/NBK560526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

¢ Maneuver Execution:

o The patient should be seated in an upright position.

[¢]

Apply a nose clip.[21]

[¢]

Instruct the patient to take a maximal inhalation.

[e]

The patient should then place the mouthpiece in their mouth and create a tight seal with
their lips.

[e]

Instruct the patient to perform a maximal, rapid, and complete exhalation for at least 6
seconds.[22]

Quality Control: Obtain at least three acceptable and repeatable maneuvers. The two best
FEV1 and FVC values should be within 150 mL of each other.[5]

Data Recording: Record the best FEV1 and FVC values.

Data Collection and Management Protocol

Case Report Forms (CRFs): Use standardized electronic or paper CRFs to record all study
data.

Patient Diaries: Provide patients with diaries to record daily medication use, symptoms, and
any adverse events.

Data Entry and Validation: Implement a robust data entry and validation process to ensure
data accuracy and completeness.

Data Monitoring: Conduct regular monitoring of study sites to verify adherence to the
protocol and the accuracy of the data.

Data Presentation

The following tables summarize the expected quantitative data from a clinical trial of this

design.
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Table 1: Baseline Demographics and Clinical

Characteristics
Combivent Ipratropium Combivent CFC-
Respimat (n=486) Respimat (n=483) MDI (n=491)

Characteristic

Age (years), mean

(SD) 62.5 (8.7) 62.8 (8.5) 62.3 (8.9)
Sex, n (%)
Male 325 (66.9) 320 (66.2) 330 (67.2)
Female 161 (33.1) 163 (33.8) 161 (32.8)
Race, n (%)
White 450 (92.6) 445 (92.1) 455 (92.7)
Black 20 (4.1) 22 (4.6) 21 (4.3)
Other 16 (3.3) 16 (3.3) 15 (3.0)
Smoking Status, n (%)
Current Smoker 195 (40.1) 190 (39.3) 200 (40.7)
Former Smoker 291 (59.9) 293 (60.7) 291 (59.3)
FEV1 (% predicted),
mean (SD) 45.2 (12.1) 455 (11.9) 45.0 (12.3)
FEV1/FVC, mean
0.52 (0.10) 0.52 (0.10) 0.51 (0.11)

(SD)

Data are hypothetical and for illustrative purposes, based on typical patient populations in
COPD trials.

Table 2: Primary Efficacy Outcomes at Day 85
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. Combivent Ipratropium Combivent .
Endpoint . . Comparison
Respimat Respimat CFC-MDI
FEV1 AUCO0-6h o
Non-inferior to
(L), mean )
0.150 0.095 0.145 Combivent CFC-
change from
_ MDI
baseline
FEV1 AUCO-4h .
Superior to
(L), mean .
0.165 0.100 0.160 Ipratropium
change from )
_ Respimat
baseline
FEV1 AUC4-6h o
Non-inferior to
(L), mean .
0.120 0.115 0.118 Ipratropium

change from

baseline

Respimat

Data are hypothetical and for illustrative purposes, based on expected outcomes.

Table 3: Summary of Common Adverse Events

Combivent
Adverse Event

Ipratropium Combivent CFC-

Respimat (n=486) Respimat (n=483) MDI (n=491)

Upper respiratory tract

nfection 50 (10.3%) 48 (9.9%) 52 (10.6%)
Nasopharyngitis 35 (7.2%) 38 (7.9%) 33 (6.7%)
Cough 25 (5.1%) 28 (5.8%) 26 (5.3%)
Bronchitis 20 (4.1%) 18 (3.7%) 22 (4.5%)
Headache 18 (3.7%) 20 (4.1%) 17 (3.5%)
Dyspnea 15 (3.1%) 17 (3.5%) 16 (3.3%)

Data are hypothetical and for illustrative purposes, based on known safety profiles.[1][23]
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Conclusion

The successful execution of clinical trials for inhaled therapies like Combivent Respimat
requires meticulous planning and adherence to detailed protocols. This document provides a
framework for designing and conducting such trials, emphasizing robust methodology,
comprehensive data collection, and a thorough understanding of the drug's mechanism of
action. By following these guidelines, researchers can generate high-quality data to support the
clinical development and regulatory approval of new respiratory treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.clinicaltrialsregister.eu/ctr-search/rest/download/result/attachment/2006-002694-52/1/3076
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000StatR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000ClinPharmR.pdf
https://clinicaltrials.gov/study/NCT00818454
https://pmc.ncbi.nlm.nih.gov/articles/PMC4079287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4079287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4079287/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/021747Orig1s000SumR.pdf
https://www.derbyshiremedicinesmanagement.nhs.uk/assets/Clinical_Guidelines/Formulary_by_BNF_chapter_prescribing_guidelines/BNF_chapter_3/COPD_management.pdf
https://www.brit-thoracic.org.uk/media/70454/spirometry_e-guide_2013.pdf
https://www.ncbi.nlm.nih.gov/books/NBK560526/
https://pro.boehringer-ingelheim.com/us/products/combivent/about-combivent-respimat
https://www.benchchem.com/product/b1264432/docs#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/product/b1264432/docs#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/product/b1264432/docs#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/product/b1264432/docs#application-notes-and-protocols-for-clinical-trials-involving-combivent-respimat
https://www.benchchem.com/product/b1264432?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

